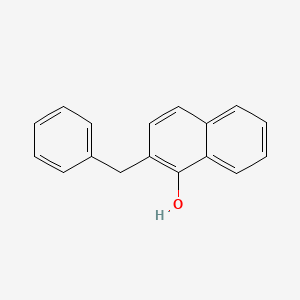

2-Benzyl-1-naphthol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36441-32-4 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-benzylnaphthalen-1-ol |

InChI |

InChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-11,18H,12H2 |

InChI Key |

CZTSOXCSVFEFIK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)O |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)O |

Other CAS No. |

36441-32-4 |

Synonyms |

2-(phenylmethyl)-1-naphthol 2-benzyl-1-naphthol DuP 654 DuP-654 DuP654 |

Origin of Product |

United States |

Synthesis and Properties of 2 Benzyl 1 Naphthol

Synthetic Methodologies

The synthesis of 2-Benzyl-1-naphthol and related benzylnaphthol structures is often achieved through variations of established organic reactions. A prominent route involves the Betti reaction, a multi-component condensation that typically combines a naphthol (such as 2-naphthol), an aldehyde, and an amine. While the classic Betti reaction yields aminobenzylnaphthols, modifications and related pathways can lead to benzylnaphthol derivatives. For instance, direct benzylation of 1-naphthol (B170400) at the 2-position or related functionalization strategies are employed rsc.orgresearchgate.netresearchgate.net. Research has explored various catalytic systems, including Lewis acids, transition metals, and heterogeneous catalysts, to improve reaction efficiency, yield, and sustainability thieme-connect.comacs.orgresearchgate.net. For example, studies have reported the synthesis of 2-substituted-1-naphthols, including this compound, using specific reaction conditions and catalysts nih.govacs.org.

Transition Metal-Catalyzed Benzylation Approaches

Key Chemical and Physical Properties

This compound has the molecular formula C₁₇H₁₄O and a molecular weight of approximately 234.30 g/mol chemsynthesis.com. It is a crystalline solid. Its melting point has been reported to be in the range of 73-74 °C chemsynthesis.com. Like other naphthol derivatives, it exhibits properties characteristic of aromatic alcohols, including solubility in organic solvents rasayanjournal.co.inontosight.ai. Detailed spectroscopic data, such as NMR and IR, are crucial for its structural confirmation d-nb.info.

Research Findings: Inhibitory Activity and Antioxidant Properties

Research has quantified the biological activity of this compound, particularly its role as a 5-lipoxygenase (5-LO) inhibitor. Studies have reported IC₅₀ values, which indicate the concentration of the compound required to inhibit 50% of the enzyme's activity. For this compound (DuP 654), IC₅₀ values against 5-lipoxygenase have been reported in the range of 0.40 µM nih.govacs.org. This potent inhibition underscores its potential as an anti-inflammatory agent.

In addition to its enzyme inhibitory effects, this compound and related naphthol derivatives have been evaluated for their antioxidant properties. These evaluations often involve assays such as DPPH and ABTS+ radical scavenging activity, as well as the reduction of reactive species (RS) levels researchgate.net. Cyclic voltammetry studies have also provided insights into its electrochemical properties, with oxidation potentials measured for this compound being around 1.24 V versus SCE nih.gov.

Table 1: Key Biological Activity Data for this compound

| Compound Name | Target Enzyme/Activity | IC₅₀ Value (µM) | Reference |

| This compound | 5-Lipoxygenase (5-LO) | 0.40 | nih.govacs.org |

| This compound | Antioxidant Activity | N/A | researchgate.netnih.gov |

Note: "N/A" indicates that a specific quantitative IC₅₀ value was not provided in the cited sources for antioxidant activity, but the property was noted.

Table 2: Selected Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 73-74 °C | chemsynthesis.com |

| Molecular Formula | C₁₇H₁₄O | chemsynthesis.com |

| Molecular Weight | 234.298 g/mol | chemsynthesis.com |

Chemical Reactivity and Transformations of 2 Benzyl 1 Naphthol Systems

Electrophilic and Nucleophilic Substitution Reactions on the Naphthol Ring

Naphthalene (B1677914) typically undergoes electrophilic aromatic substitution preferentially at the α-position (C1) due to the greater stability of the intermediate carbocation researchgate.netmyu-group.co.jp. The presence of the hydroxyl group at the C1 position of 2-benzyl-1-naphthol strongly activates the ring, particularly at the ortho (C2, C8) and para (C4) positions relative to the hydroxyl group. The benzyl (B1604629) group at C2 can also influence the regioselectivity of these reactions.

While direct electrophilic substitution reactions specifically on the naphthol ring of pre-formed this compound are not extensively detailed in the provided literature, general principles of naphthol chemistry suggest that reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would likely occur at activated positions on the naphthalene ring. For instance, the synthesis of this compound itself can occur via Friedel-Crafts type additions of arenes to naphthoquinone methides acs.orgresearchgate.net.

Nucleophilic substitution reactions on the naphthol ring of this compound are less commonly reported. Typically, nucleophilic aromatic substitution (SNAr) requires an electron-deficient aromatic ring and a good leaving group masterorganicchemistry.comlibretexts.org. While the naphthol ring is electron-rich due to the hydroxyl group, specific conditions or activating groups might enable such transformations. More commonly, nucleophilic substitution is observed on the benzyl halide in the formation of benzyl ethers via Williamson synthesis, rather than on the naphthol ring itself researchgate.netnih.govlookchem.com.

Functionalization of the Hydroxyl Group and Benzyl Moiety

Functionalization of the Hydroxyl Group: The hydroxyl group of this compound can undergo typical alcohol reactions, most notably O-alkylation and O-acylation. The Williamson ether synthesis, reacting the deprotonated naphthol (naphthoxide) with an alkyl halide, is a common method for O-alkylation. For example, the O-alkylation of 2-naphthol (B1666908) with benzyl chloride to form benzyl 2-naphthyl ether has been extensively studied, often employing phase-transfer catalysts or ionic liquids lookchem.comacs.orgscirp.orgresearchgate.netrsc.orgnih.govresearchgate.net. Catalytic methods using benzyl alcohols and various catalysts, including iron salts in green solvents, have also been developed for etherification nih.govacs.org. While these studies focus on the O-alkylation of 2-naphthol, they illustrate the principle applicable to the hydroxyl group of this compound.

Functionalization of the Benzyl Moiety: The benzyl moiety itself is susceptible to various transformations.

Benzyl Rearrangement: Benzyl aryl ethers can undergo thermal or acid-catalyzed rearrangements, leading to C-benzylated products. For instance, the rearrangement of benzyl aryl ethers can yield benzylated phenols, and studies have investigated the migration of benzyl groups in naphthyl ethers, producing substituted naphthols like this compound acs.orgccspublishing.org.cncdnsciencepub.com. This process involves the migration of the benzyl group, often via a carbocationic intermediate, to different positions on the aromatic ring.

Benzylic Oxidation: The methylene (B1212753) bridge of the benzyl group can be oxidized to a carbonyl group (ketone) or other oxidized states. Benzylic C-H oxidation is a fundamental transformation, with methods employing metal catalysts, electrochemical oxidation, or photochemical approaches being utilized for alkylarenes nih.govmasterorganicchemistry.com.

Phenyl Ring Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions, similar to benzene, depending on the reaction conditions and the presence of other substituents.

Cyclization and Hetero-cyclization Reactions Incorporating the Benzylnaphthol Core

While direct cyclization reactions of this compound are not extensively detailed, related naphthol derivatives are known to participate in various cyclization and heterocyclization processes.

Synthesis of Naphthols via Cyclization: Electrophilic cyclization of alkynes and other unsaturated precursors can lead to the formation of substituted naphthalenes and naphthols nih.govacs.org.

Heterocycle Formation from Naphthol Derivatives: Multicomponent reactions involving naphthols, aldehydes, and amines (Betti reactions) yield aminonaphthol derivatives (Betti bases), which can then undergo further cyclization and heterocyclization reactions to form various heterocyclic systems, such as naphthoxazines scirp.orgnih.govrsc.orgrsc.orgresearchgate.net. These reactions highlight the potential for incorporating the naphthol framework into cyclic structures.

Electrochemical Oxidation Studies:Electrochemical oxidation of naphthols, particularly 2-naphthol, has been investigated to produce quinones or other oxidized speciesrsc.orgnih.govresearchgate.net. Studies on 2-naphthol using various electrode materials (e.g., PbO2, BDD, Ti–Ru–Sn ternary oxide) show oxidation mediated by hydroxyl radicals or chloride ionsrsc.orgnih.gov. Cyclic voltammetry has been used to study the electrochemical behavior of naphthols, determining their oxidation potentialsmyu-group.co.jpnih.govmdpi.com. While direct electrochemical oxidation studies of this compound are limited, the general principles of naphthol electrochemistry suggest potential pathways for oxidation, possibly involving the naphthol ring or the benzyl group. For instance, studies on related compounds have determined oxidation potentials for this compound using cyclic voltammetrynih.gov.

Metal Coordination Chemistry and Ligand Derivatization

Naphthol derivatives, particularly those with amine functionalities (Betti bases), have been utilized as ligands in metal-catalyzed reactions, including asymmetric synthesis nih.govrsc.orgrsc.orgresearchgate.netbeilstein-journals.org. These compounds can coordinate to metal ions through their hydroxyl, amino, or imine groups, forming complexes that act as catalysts. While this compound itself is not as commonly cited as a ligand compared to its amino-functionalized counterparts, its phenolic hydroxyl group and the π-system of the naphthalene and phenyl rings offer potential coordination sites. Studies on Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) and benzyl hydrazine (B178648) carbodithioate demonstrate the formation of metal complexes where the ligand coordinates through nitrogen, sulfur, and the hydroxyl oxygen uobaghdad.edu.iq. This suggests that functionalized this compound derivatives could also serve as ligands in coordination chemistry.

Advanced Spectroscopic and Structural Characterization of 2 Benzyl 1 Naphthol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for organic structure determination, offering detailed information about the arrangement of atoms within a molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to provide insights into the chemical environment of each atom.

Proton (¹H) and Carbon (¹³C) NMR for Structure Elucidation

Proton (¹H) NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. Chemical shifts (δ) indicate the electronic environment of protons, while splitting patterns (multiplicity) reveal the number of neighboring protons. Carbon (¹³C) NMR spectroscopy, typically run with proton decoupling, provides the number of distinct carbon environments and their chemical shifts, offering a complementary view of the carbon skeleton.

For 2-Benzyl-1-naphthol, the ¹H NMR spectrum is expected to display characteristic signals:

Phenolic Hydroxyl (OH) Proton: A broad singlet, typically appearing at higher chemical shifts (e.g., > 5 ppm) and exchangeable with deuterium (B1214612) oxide (D₂O), indicating its acidic proton nature.

Benzyl (B1604629) Methylene (B1212753) (CH₂) Protons: A singlet, usually found in the range of 4.0-4.5 ppm, due to the symmetrical environment of the methylene group attached to the naphthol ring and the phenyl ring.

Benzyl Phenyl Protons: A series of multiplets in the aromatic region (approximately 7.0-7.5 ppm), reflecting the different electronic environments of protons on the phenyl ring.

Naphthol Aromatic Protons: Multiple signals in the aromatic region (approximately 7.0-8.5 ppm), with specific chemical shifts and coupling patterns dictated by the substitution pattern on the naphthalene (B1677914) ring.

The ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom. Key expected resonances for this compound include:

Benzyl Methylene Carbon: A signal around 35-45 ppm.

Aromatic Carbons of the Benzyl Phenyl Ring: Signals typically ranging from 120-140 ppm.

Naphthol Aromatic Carbons: A more complex set of signals between 110-155 ppm, with the carbon bearing the hydroxyl group (C-1) appearing at a significantly deshielded position (around 150-160 ppm).

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Literature Example (Compound, δ, ppm) | Source Reference |

| Phenolic OH | 5.0 - 8.0 (broad singlet) | 9.96 (derivative 10c) mdpi.com, 3.72 (OH and NH) asianpubs.org | mdpi.comasianpubs.org |

| Benzyl CH₂ | 4.0 - 4.5 (singlet) | 4.58 (derivative 14a) mdpi.com, 4.31 (CH₂Ph) mdpi.com, 4.16/4.41 (CH₂) nih.gov | mdpi.comnih.gov |

| Benzyl Phenyl Protons | 7.0 - 7.5 (multiplets) | 7.08-7.33, 7.55-7.58 (derivative 10c) mdpi.com, 7.30 (m, 5H) mdpi.com, 7.03 (d, 2H) nih.gov, 7.44 (d, 2H) nih.gov | mdpi.comnih.gov |

| Naphthol Aromatic Protons | 7.0 - 8.5 (multiplets) | 7.08-7.33, 7.55-7.58, 8.09-8.11 (derivative 10c) mdpi.com, 7.60–7.67 (m, 3H), 8.00–8.03 (m, 3H), 8.09 (d, 1H) nih.gov | mdpi.comnih.gov |

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Literature Example (Compound, δ, ppm) | Source Reference |

| Phenolic OH-bearing C | 150-160 | 153.7 , 157.8 | |

| Benzyl CH₂ | 35-45 | 60.03 nih.gov, 59.92 nih.gov, 61.6 , 61.4 | nih.gov |

| Benzyl Phenyl Carbons | 120-140 | 140.46, 132.45, 132.19, 131.23, 130.95, 129.74, 128.83, 128.34, 127.95, 127.71, 127.21, 124.69 nih.gov, 136.2 , 129.4 , 128.7 | nih.gov |

| Naphthol Aromatic Carbons | 110-155 | 132.42, 132.34, 132.23, 128.85, 128.39, 128.00, 127.74, 127.25, 126.58, 126.56, 124.72, 120.64 nih.gov, 123.0 , 120.8 | nih.gov |

Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms, thereby confirming the proposed structure.

Correlation Spectroscopy (COSY): ¹H-¹H COSY spectra reveal correlations between protons that are coupled through bonds (typically three bonds away). This technique helps in tracing proton spin systems, allowing for the assignment of signals belonging to specific structural fragments, such as the protons within the naphthol ring or the benzyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate directly bonded ¹H and ¹³C nuclei. This is particularly powerful for unambiguously assigning ¹³C signals by linking them to their corresponding ¹H signals.

The successful application of COSY and HSQC for structure elucidation has been demonstrated in the characterization of complex benzyl-naphthol derivatives d-nb.info, where these techniques were vital in confirming the proposed connectivity and assigning specific signals within the molecule.

Advanced NMR for Conformational Analysis

While basic NMR provides structural information, advanced NMR techniques can probe molecular dynamics and conformation. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons that are close in space, even if they are not directly bonded. This is invaluable for understanding the spatial arrangement of different parts of the molecule, such as the orientation of the benzyl group relative to the naphthol core. Variable temperature NMR studies can also provide insights into conformational flexibility and potential tautomeric equilibria, as observed in some related naphthol derivatives rsc.org. These studies help in understanding how the molecule behaves in solution and can influence its chemical and biological properties.

Vibrational Spectroscopy for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the types of chemical bonds and functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is widely used to identify functional groups based on their characteristic absorption frequencies of infrared radiation. For this compound, key expected absorption bands include:

O-H Stretching: A broad and often strong band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. The breadth of this band is indicative of hydrogen bonding, which is common in naphthols mdpi.comias.ac.in.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the benzyl methylene group appears in the 2850-2960 cm⁻¹ range researchgate.netias.ac.in.

C=C Stretching (Aromatic Rings): Multiple bands in the 1450-1650 cm⁻¹ region correspond to the stretching vibrations of the aromatic carbon-carbon double bonds within both the naphthalene and phenyl rings asianpubs.orgias.ac.in.

C-O Stretching (Phenolic): A band associated with the C-O bond of the phenol (B47542) group is typically found in the 1200-1260 cm⁻¹ range asianpubs.orgias.ac.in.

Out-of-Plane C-H Bending: Characteristic patterns in the fingerprint region (below 1000 cm⁻¹) are indicative of the substitution pattern on the aromatic rings researchgate.net.

FT-IR spectra of various naphthol derivatives and related compounds consistently show these characteristic absorptions, confirming the presence of hydroxyl, aromatic, and benzyl functionalities d-nb.infomdpi.comasianpubs.orgresearchgate.netresearchgate.netias.ac.inresearchgate.net.

Table 1: Characteristic FT-IR Absorption Frequencies

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Literature Example (Wavenumber, cm⁻¹) | Source Reference |

| O-H (Phenolic, broad) | 3200-3600 | 3272 mdpi.com, 3500-3200 d-nb.info, 3372 researchgate.net | d-nb.infomdpi.comresearchgate.netias.ac.in |

| Aromatic C-H stretch | 3000-3100 | 3030-3080 asianpubs.org, 3175 researchgate.net | asianpubs.orgresearchgate.netias.ac.in |

| Aliphatic C-H stretch | 2850-2960 | 2920, 2850 mdpi.com | mdpi.comresearchgate.net |

| Aromatic C=C stretch | 1450-1650 | 1598 researchgate.net, 1600-1620 asianpubs.org | asianpubs.orgresearchgate.netias.ac.in |

| C-O stretch (Phenol) | 1200-1260 | 1310-1322 asianpubs.org | asianpubs.orgias.ac.in |

Raman Spectroscopy Applications

Raman spectroscopy complements FT-IR by probing different vibrational modes, particularly those involving changes in polarizability, such as C-C stretching and ring breathing modes. It is sensitive to molecular symmetry and intermolecular interactions like hydrogen bonding. The Raman spectra of naphthols themselves have been studied extensively, providing detailed information on the vibrational characteristics of the naphthalene ring system ias.ac.inresearchgate.netnih.govresearchgate.net. For this compound, Raman spectroscopy would be expected to show characteristic bands associated with the naphthalene and phenyl ring vibrations, as well as modes involving the benzyl methylene group and the hydroxyl group. Studies on related compounds confirm the utility of Raman spectroscopy in characterizing aromatic systems and their substituents worldscientific.comias.ac.inresearchgate.net.

Compound List

this compound

2-Benzylnaphthalene

1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol

4-Benzylphthalazine derivatives (e.g., 7-(4-Benzylphthalazin-1-ylamino)naphthalen-2-ol, 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one, 4-Amino-2-[N′-(4-benzylphthalazin-1-yl)-hydrazino]-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile)

2-((4-Bromobenzyl)sulfinyl)naphthalene

2-((4-Fluorobenzyl)sulfinyl)naphthalene

2-Bromo-6-((2-chlorobenzyl)sulfonyl)naphthalene

Amido alkyl naphthols (AANs)

3-Hydroxy-2-naphthaldehyde

3-[(4-Chlorobenzyl)imino]methyl}-2-naphthol

3-[(4-Bromobenzyl)imino]methyl}-2-naphthol

3-[(4-Methylbenzyl)imino]methyl}-2-naphthol

3-[(4-Methoxyphenyl)imino]methyl}-2-naphthol

Benzyl alcohol

2-Hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine

Electronic Spectroscopy for Electronic Transitions and Optical Properties

Electronic spectroscopy provides crucial insights into the electronic structure and optical properties of molecules by analyzing their interaction with electromagnetic radiation. For this compound and its analogues, Ultraviolet-Visible (UV-Vis) spectroscopy and fluorescence studies are key methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes electronic transitions, typically π→π* and n→π, which occur in conjugated systems and molecules containing heteroatoms. The presence of the naphthalene core and the benzyl substituent in this compound suggests absorption in the UV region. While specific UV-Vis data for this compound itself is often found in specialized databases, related naphthol compounds exhibit characteristic absorption bands. For instance, 2-Naphthol shows absorption maxima around 320 nm in acetone (B3395972) niscpr.res.in, and 1-Naphthol (B170400) exhibits absorption bands around 280 nm and 320 nm in n-hexane, attributed to π→π transitions within the naphthyl system chegg.com. Derivatives incorporating benzyl moieties, such as in a propargyl ether derivative, show absorption at approximately 280 and 320 nm, linked to transitions in both the naphthyl/benzyl and the prop-2-yn-1-yloxy groups conicet.gov.ar. Other naphthol derivatives have shown absorption maxima in the range of 319-354 nm, depending on their substitution patterns and solvent environment nih.govbeilstein-journals.org. These findings highlight the typical spectral regions where the electronic transitions of this compound are expected to occur.

Table 1: Representative UV-Vis Absorption Maxima (λmax) of Naphthol Derivatives

| Compound/Class | Solvent | λmax (nm) | Transitions | Citation |

| 2-Naphthol | Acetone | ~320 | π→π | niscpr.res.in |

| 1-Naphthol | n-hexane | ~280, ~320 | π→π | chegg.com |

| Naphthyl/Benzyl moiety (in derivative) | N/A | ~280, ~320 | π→π | conicet.gov.ar |

| Naphthol derivative (e.g., P[MEO9MAx-co-NAmeMAmy]) | N/A | ~339, ~354 | N/A | nih.gov |

| Ligand from 2-hydroxy-1-naphthaldehyde (B42665) and benzyl hydrazine (B178648) carbodithioate | Ethanol (B145695)/Acetone | 265, 335 | π→π, n→π* | uobaghdad.edu.iq |

Fluorescence and Luminescence Studies

Fluorescence and luminescence studies are vital for understanding the emissive properties of compounds. 2-Naphthol is known to be a fluorescent compound wikipedia.org. The fluorescence behavior of naphthols can be influenced by factors such as solvent polarity, pH, and molecular environment. For example, studies on 1-Naphthol and its derivatives in aqueous acetonitrile (B52724) mixtures show strong fluorescence from neutral species around 364-365 nm, with anionic forms emitting at longer wavelengths (~465 nm) researchgate.net. In specific vesicle environments, 1-Naphthol emission can favor excited neutral species, appearing around 355 nm researchgate.net. The fluorescence quantum yields and lifetimes are also important parameters, often studied in relation to molecular structure and potential applications as probes scielo.brbeilstein-journals.org. For this compound, fluorescence studies would typically investigate its emission spectrum, quantum yield, and lifetime, which are sensitive to its electronic structure and intermolecular interactions.

Table 2: Representative Fluorescence Emission Maxima (λem) of Naphthol Derivatives

| Compound/Class | Solvent | λem (nm) | Notes | Citation |

| 1-Naphthol | MeCN-H2O (2:1) | ~364 (neutral) | pH dependent | researchgate.net |

| 1-Naphthol | MeCN-H2O (2:1) | ~465 (anion) | pH dependent | researchgate.net |

| 1-Naphthol in vesicles | N/A | ~355 | Favors neutral species | researchgate.net |

| Naphthol derivatives (protonated/deprotonated forms) | N/A | ~350 / ~440 | N/A | nih.gov |

| 2-Naphthol | Acetone | N/A (intensity mentioned) | N/A | niscpr.res.in |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the precise molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

Soft Ionization Techniques (e.g., SALDI-MS)

For compounds like this compound, soft ionization techniques such as Surface-Enhanced Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) are particularly useful. SALDI-MS employs nanostructured surfaces to promote desorption and ionization, often yielding cleaner spectra and higher spatial resolution compared to traditional methods by avoiding matrix-related noise csic.es. The chemical structure of related compounds, such as 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol, has been confirmed using SALDI-MS researchgate.netresearchgate.net.

The molecular formula of this compound is C17H14O, with a calculated monoisotopic mass of 234.10446 Da uni.lu. Electron ionization (EI) mass spectrometry, a common technique, provides molecular ions and fragmentation patterns that reveal structural information. While specific fragmentation pathways for this compound are not detailed in the provided snippets, related compounds derived from (1-α-aminobenzyl)-2-naphthol structures typically show characteristic fragments, such as ions at m/z 231 arkat-usa.orgresearchgate.net. General fragmentation principles for aromatic compounds include cleavage of C-C bonds, loss of functional groups, and rearrangements. For a benzyl-substituted naphthol, expected fragmentation could involve cleavage of the benzyl group, loss of the hydroxyl group, or fragmentation of the naphthalene ring system.

Table 3: Key Mass Spectrometry Data

| Compound/Class | Molecular Weight (Da) | Key Fragments (m/z) | Ionization Technique | Citation |

| This compound | 234.10446 (calculated) | N/A | N/A (SALDI-MS applicable) | uni.lu |

| (1-α-aminobenzyl)-2-naphthol derivative | N/A | ~231 | EI-MS | arkat-usa.orgresearchgate.net |

| 1-Naphthol | 144.0575 (exact mass) | N/A | APCI-ITFT | massbank.eu |

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

X-ray diffraction (XRD) analysis is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information about molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern crystal packing.

Table 4: Representative Crystal System Data for Related Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Key Intermolecular Interactions | Citation |

| 2-benzyl-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e] rsc.orgacs.orgoxazine | Monoclinic | P21/c (implied) | N/A (dihedral angles given) | π–π stacking (3.879 Å centroid-centroid) | nih.gov |

| Benzyl 2-naphthyl ether | N/A | N/A | N/A | Twisted conformation (48.71° dihedral angle), C—H⋯π | researchgate.net |

| Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (1) | Monoclinic | P21 | a=6.23510(10), b=26.0156(4), c=12.4864(2), β=93.243(2) | C—H⋯π | mdpi.com |

| Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (3) | Triclinic | P-1 | a=5.9308(2), b=10.9695(3), c=14.7966(4), α=100.5010(10)°, β=98.6180(10)°, γ=103.8180(10)° | C—H⋯π | mdpi.com |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for Redox Behavior)

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for investigating the redox properties of molecules, including their oxidation and reduction potentials, electron transfer pathways, and stability of redox states. Naphthols, being phenolic compounds, are generally susceptible to oxidation.

Studies on 1-Naphthol and 2-Naphthol reveal their electrochemical behavior. For example, 1-Naphthol can undergo oxidation via a two-electron transfer process, often leading to polymerization on electrode surfaces, especially in acidic media mdpi.comresearchgate.net. 2-Naphthol also exhibits oxidation, with reported peak potentials of approximately +0.95 V for 1-Naphthol and +1.14 V for 2-Naphthol (versus Fe/Fe+) beilstein-journals.org. These oxidation processes can involve the formation of naphthoxy radicals and subsequent reactions, such as quinone formation or polymerization, depending on the conditions mdpi.com. Cyclic voltammetry can also be used to estimate frontier molecular orbital energy levels, such as HOMO and LUMO, from observed oxidation and reduction onset potentials beilstein-journals.org. While specific CV data for this compound is not detailed here, its electrochemical behavior is expected to be influenced by the electron-donating hydroxyl group and the π-rich naphthalene and benzyl systems, likely exhibiting oxidation processes.

Theoretical and Computational Investigations of 2 Benzyl 1 Naphthol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method used to investigate the electronic structure and optimize the molecular geometry of chemical compounds. For 2-Benzyl-1-naphthol, DFT calculations would typically involve determining the most stable conformer by minimizing the molecule's energy with respect to its atomic coordinates. This process yields optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. DFT methods, such as the B3LYP functional, often combined with basis sets like 6-31G, 6-311G, or 6-311++G(d,p), are commonly employed for such optimizations researchgate.netresearchgate.networldscientific.comresearchgate.netacs.org. These calculations also provide fundamental electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP) maps, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap, derived from these calculations, is a critical indicator of the molecule's electronic stability and reactivity researchgate.netresearchgate.net. Studies on related naphthol derivatives have shown that DFT can accurately predict molecular geometries and electronic properties, which are essential for understanding chemical behavior researchgate.netresearchgate.networldscientific.comacs.org.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other computational methods like ab initio and semi-empirical approaches are utilized to probe molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a more rigorous treatment of electron correlation but are computationally more demanding mdpi.comacs.orgohio-state.edu. These methods can provide highly accurate calculations of molecular energies, dipole moments, and polarizabilities. For instance, HF calculations with basis sets like 6-31G have been used to identify isomers of naphthols researchgate.net. Semi-empirical methods, including AM1, PM3, and MNDO, offer a faster alternative by incorporating experimental data through parameterization, making them suitable for larger molecules or exploring a wider range of properties mdpi.comredalyc.orgbris.ac.uk. These methods can predict molecular geometries, vibrational frequencies, and electronic properties, albeit with potentially lower accuracy compared to higher-level ab initio or sophisticated DFT methods redalyc.orgbris.ac.uk. For this compound, these methods could be employed to calculate properties such as ionization potentials, electron affinities, and to explore different conformational landscapes.

Exploration of Reaction Mechanisms and Transition State Analysis

Computational chemistry plays a vital role in elucidating reaction mechanisms and characterizing transition states, which are crucial for understanding chemical transformations. For reactions involving this compound, methods like DFT are frequently used to map out reaction pathways, identify intermediates, and determine the activation energies of key steps. For example, studies on related systems, such as the Williamson ether synthesis leading to 1-benzyl-2-naphthol, have employed computational analysis to propose reaction mechanisms and support experimental findings rsc.org. Similarly, DFT calculations are instrumental in analyzing oxidative coupling reactions, C-H functionalization, and other organic transformations, providing insights into the energetics and dynamics of transition states acs.orgbeilstein-journals.orgbeilstein-journals.orgscielo.br. By calculating the energy profiles of potential reaction pathways, computational methods can predict the most likely routes, identify rate-determining steps, and explain observed selectivities.

Computational Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters is a key application of computational chemistry, allowing for the interpretation of experimental data and the characterization of molecules. For this compound, theoretical calculations can predict various spectroscopic properties:

Infrared (IR) Spectroscopy: DFT and semi-empirical methods can compute vibrational frequencies, providing a simulated IR spectrum that can be compared with experimental measurements. These calculations help assign specific functional group vibrations, such as O-H stretching or aromatic C-H bending researchgate.networldscientific.comresearchgate.netredalyc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict chemical shifts for ¹H and ¹³C NMR spectra. These predictions are valuable for confirming the structure and identifying different chemical environments within the molecule worldscientific.comresearchgate.netresearchgate.net.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict electronic absorption wavelengths, corresponding to the molecule's UV-Vis spectrum. This is particularly useful for chromophoric systems like naphthols, helping to understand their electronic transitions and light absorption properties researchgate.networldscientific.comresearchgate.net.

Modeling of Non-Covalent Interactions and Supramolecular Assembly Mechanisms

Non-covalent interactions, such as hydrogen bonding, π–π stacking, van der Waals forces, and electrostatic interactions, are fundamental to the self-assembly of molecules into larger supramolecular structures. Computational methods are essential for characterizing these weak forces. Studies on naphthalene (B1677914) derivatives, including naphthols and naphthalenethiols, have extensively used DFT and ab initio methods to investigate π–π stacking interactions and hydrogen bonding patterns ohio-state.eduresearchgate.netuva.esuva.esnih.govsmu.eduresearchgate.netbeilstein-journals.orgaip.org. Techniques like Symmetry-Adapted Perturbation Theory (SAPT) and Quantum Theory of Atoms in Molecules (QTAIM) are employed to decompose interaction energies into physically meaningful components, such as dispersion, electrostatics, and exchange-repulsion ohio-state.eduresearchgate.netacs.org. For this compound, computational modeling could reveal how the benzyl (B1604629) group influences the π-stacking of the naphthol core or participates in hydrogen bonding, thereby dictating its self-assembly behavior and potential interactions with other molecules or surfaces. Molecular electrostatic potential (MEP) analysis is also utilized to identify regions of positive and negative charge, guiding the understanding of electrostatic contributions to non-covalent interactions researchgate.netresearchgate.net.

Compound List:

this compound

Naphthalene

Benzyl alcohol

Benzyl chloride

Benzylamine

Benzyl β-naphthyl ether

1-benzyl-2-(1H)-naphthalenone

2-(N-benzyl-α-iminoethyl)-naphthol

4-(2-hydroxyphenyl azo)-1-naphthol

2-(2-phenyl-1,3-benzoxazol-7-yl)benzaldehyde

Thiazolylazonaphthol dye

Benzene

Ammonia

Water

Resorcinarene

Pyrogallol mdpi.comarene

Velcrands

Octa acid

Phenylalanine

Hypervalent iodine macrocycles

Carbaryl

Benzamide

Indole

Rhodacycle

Cp ligand

Copper acetate (B1210297)

Tetrazole

Peptide

Cyclopentene

Xanthate ester

Isocyanide

Carbamothioate

Thiazolidine

Thiaoxazine

Isothiocyanate

Aldehyde

Potassium thiocyanate (B1210189)

Iron nanoparticle

Benzaldehyde

Nitrobenzene 1,2-dioxygenase (NBDO)

2-Nitrotoluene (2NT)

Naphthalene family of RDOs

NDO

Nitroaromatic pollutants

HO–FeV[double bond, length as m-dash]O

FeIII–OOH

HO–FeV[double bond, length as m-dash]O

Cytochrome P450

2-vinylquinolines

Dienylcarbamates

Chiral phosphoric acids (CPAs)

1,1′-bi-2-naphthol (BINOL)

Thiazolylazonaphthol dye

3-nitrobenzyl

1,3-thiazol-2-yl

Diazenylnaphthalen-2-ol

Pd 2 +

PBE/6-311G(d,p)

PBE0/6-31++G(d,p)

ADCH

CM5

Pyridine

Thiazolylazonaphthol dye

4-(2-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)-4H-naphto[2,3-d] researchgate.netresearchgate.netoxazin-4-one

Phenyl group

Naphthyl group

Benzyl group

Hydroxyl group

Amino group

Cyano group

Bromo group

Methoxy group

Azo group

Nitro group

Thiol group

Imine group

Carbonyl group

Amide group

Amine group

Ester group

Halogen group

Aromatic ring

Heterocycle

Transition metal

Metal ion

Alkali metal

Lithium cation

Sodium cation

Hydrogen bond

Van der Waals force

Electrostatic interaction

Hydrophobic interaction

π–π stacking

Dispersion force

Pauli repulsion

Induction

Polarization

Charge transfer

Hydrogen bonding

Hydrophobic interactions

Electrostatic interactions

π–π stacking

Secondary bonding

Dispersive correction

Non-covalent interactions

Hydrogen-bonded DNA base pairs

Interstrand base pairs

Stacked base pairs

Amino acid base pairs

DNA

RNA

Proteins

Peptides

Tripeptides

Anticancer drugs

Drug amphiphiles

Nanomedicine

Hydrogelators

Enzymatic reactions

Ligand-receptor binding

Electron transfer

Cell milieu

Protein targets

Fmoc-capped small molecules

Peptide backbone

Biodegradable linker

Physicochemical properties

Nanomedicines

Hypervalent iodine

Macrocycles

Metal coordination

Phenylalanine-based hypervalent iodine macrocycles (HIMs)

Lithium tetrakis(pentafluorophenyl)borate (B1229283) ethyl etherate LiBArF20

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate NaBArF24

Carbonyl oxygens

Lithium

Sodium

Polycyclic aromatic hydrocarbons

Benzene

Naphthalene

Anthracene

Fluorene

Dibenzofuran

2-naphthol

1-naphthol

2-naphthalenethiol

1-naphthol-water clusters

2-naphthol-water clusters

Benzyl alcohol-ammonia cluster

β-naphthol

Amines

Phenyl naphthols

Naphthyl phenols

2-(2-hydroxyphenyl)naphthalene

Phenolates/naphtholates

2-vinylquinolines

Dienylcarbamates

Chiral phosphoric acid-catalysed enantioselective Diels–Alder reaction

2-vinylquinolines

Dienylcarbamates

MNDO

AM1

PM3

HF/6-31G

HF/6-31G(d,p)

B3LYP/6-31G**

DFT/B3LYP with 6-311++G(d,p)

PBE/6-311G(d,p)

PBE0/6-31++G(d,p)

MP2

SCS-MP2

DLPNO-CCSD(T)

ωB97XD

B2PLYP

DFT/wB97X-D/aug-cc-pVTZ

RI-CC2/cc-pVDZ

M06-2X/6-311+G(d,p)

M06-2X/6-31g(d)

Gaussian 94

Gaussian 98W

Gaussian 09W

Gaussian 09

Spartan'08

SAPT

QTAIM

NCI-RDG

MEP

HOMO

LUMO

TD-DFT

IR

NMR

UV-Vis

DFT

Ab initio

Semi-empirical

Transition state

Reaction mechanism

Geometry optimization

Electronic structure

Molecular properties

Spectroscopic parameters

Non-covalent interactions

Supramolecular assembly

Applications of 2 Benzyl 1 Naphthol and Its Functional Analogs in Advanced Chemical Disciplines

Role in Asymmetric Catalysis and Chiral Ligand Design

The field of asymmetric catalysis relies on chiral molecules to direct chemical reactions towards the formation of specific enantiomers. Naphthol-based structures, particularly those incorporating chirality, have proven instrumental in this area.

Enantioselective Transformations in Organic Synthesis

2-Benzyl-1-naphthols are known to be formed through certain synthetic routes, such as Heck-type arylation reactions involving exo-methylene cycloketones and tetralones ontosight.aiacs.org. These reactions contribute to the synthesis of substituted naphthol derivatives. However, direct applications of 2-Benzyl-1-naphthol itself as a catalyst or ligand in enantioselective transformations are not widely documented in the provided literature.

In contrast, functional analogs of naphthols, notably Betti bases (aminobenzylnaphthols) and BINOL (1,1'-bi-2-naphthol) derivatives, play a crucial role in enantioselective synthesis. Betti bases, formed via the Mannich-type reaction of 2-naphthol (B1666908), aldehydes, and amines, are recognized for their utility as chiral ligands and auxiliaries. For instance, 1-(α-aminobenzyl)-2-naphthol, a prominent Betti base, has been employed as a chiral auxiliary in the diastereoselective synthesis of enantiopure α-aminophosphonic acids nih.gov. Furthermore, derivatives like 1-[α-(1-azacycloalkyl)benzyl]-2-naphthols have been synthesized and successfully utilized as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aryl aldehydes, achieving high yields and enantioselectivities researchgate.netrsc.org. Chiral tertiary aminonaphthol ligands have also demonstrated efficacy as ligands in asymmetric catalytic phenyl transfer reactions rsc.org.

BINOL and its derivatives are well-established chiral ligands and catalysts, widely applied in numerous asymmetric transformations, including hydrogenations, oxidations, and C-C bond formations ontosight.aisigmaaldrich.combeilstein-journals.orgacs.orgorgsyn.orgresearchgate.netnih.govmdpi.comresearchgate.net.

Table 1: Applications of Betti Bases (Aminobenzylnaphthols) as Chiral Ligands/Auxiliaries

| Compound Class/Specific Example | Role | Reaction Type | Reported Yield | Enantioselectivity (ee) | Reference Snippet |

| 1-(α-aminobenzyl)-2-naphthols (Betti Bases) | Chiral Auxiliary | Synthesis of enantiopure α-aminophosphonic acids | High diastereoselectivity; major diastereomer separable by crystallization | Not specified for auxiliary role, but enantiopure products are the goal | nih.gov |

| 1-[α-(1-azacycloalkyl)benzyl]-2-naphthols (Betti Base Derivatives) | Chiral Ligands | Asymmetric addition of diethylzinc to aryl aldehydes | Up to 96% | Up to 99% ee | researchgate.net, rsc.org |

| Chiral tertiary aminonaphthol ligands (e.g., 44) | Chiral Ligands | Asymmetric catalytic phenyl transfer to aromatic aldehydes | 87–95% | Up to 99% ee | rsc.org |

Development of Chiral Organocatalysts

While naphthol derivatives like BINOL-based phosphoric acids are recognized as effective chiral organocatalysts for various asymmetric reactions, including aza-Friedel-Crafts reactions beilstein-journals.orgresearchgate.netdicp.ac.cn, direct evidence for this compound functioning as a chiral organocatalyst is not prominent in the reviewed literature.

Application as Chiral Auxiliaries

As noted in section 6.1.1, specific Betti base derivatives, such as 1-(α-aminobenzyl)-2-naphthol, have been employed as chiral auxiliaries. These auxiliaries are covalently attached to a substrate to control the stereochemical outcome of a reaction, and are later cleaved off. The literature does not, however, provide specific examples of this compound itself being utilized in this capacity.

Contributions to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of complex chemical systems held together by non-covalent interactions. Naphthol moieties, in general, have been incorporated into various supramolecular architectures and host-guest systems.

Formation of 1D and 2D Supramolecular Architectures

Studies have shown that naphthols can participate in the formation of clathrate compounds and supramolecular assemblies, often in conjunction with other molecular components like cyclophanes sigmaaldrich.comfigshare.com. These interactions can involve hydrogen bonding and charge-transfer mechanisms, leading to 1D and 2D structures sigmaaldrich.comfigshare.com. However, specific research detailing the formation of 1D or 2D supramolecular architectures directly involving this compound as a primary building block or organizing agent was not found in the provided search results.

Host-Guest Chemistry and Clathrate Formation

Host-guest chemistry involves the recognition and encapsulation of guest molecules within the cavities of host molecules. While naphthols generally can act as components in host-guest systems or clathrates sigmaaldrich.comthno.orgdokumen.pubhi-ho.ne.jp, the specific role of this compound as a host molecule or as a guest within a clathrate structure is not explicitly described in the surveyed literature.

This compound is a compound whose synthesis has been described, particularly through reactions like Heck-type arylation ontosight.aiacs.org. While it shares the naphthol core with compounds that are extensively used in asymmetric catalysis and supramolecular chemistry, direct and specific applications of this compound in these advanced fields are not prominently featured in the reviewed literature. In contrast, its functional analogs, such as Betti bases (aminobenzylnaphthols) and BINOL derivatives, are well-established as crucial chiral ligands, auxiliaries, and catalysts, demonstrating the significant impact of the naphthol scaffold in modern synthetic chemistry.

Future Directions and Emerging Research Avenues in 2 Benzyl 1 Naphthol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 2-benzyl-1-naphthol, this translates to the development of methods that are not only efficient but also environmentally benign.

Current research has demonstrated the feasibility of moving away from traditional, often harsh, synthetic routes. For instance, a novel method for the benzylation of naphthols utilizes an Al-NiCl2.6H2O system in ethanol (B145695), offering an economical and green alternative that avoids the need for an inert atmosphere. researchgate.netresearchgate.net This approach is noted for its easy workup and high product turnover. researchgate.netresearchgate.net Another promising avenue is the use of heterogeneous catalysts, such as Amberlyst-15, for the benzylation of naphthols with benzylic alcohols. acgpubs.org This method is advantageous due to the reusability of the catalyst, which aligns with the sustainability goals of modern chemistry. acgpubs.org

Future research will likely focus on expanding the portfolio of green catalysts and reaction media. The exploration of metal-free carboxylation conditions, as has been shown for 2-naphthol (B1666908) using triazabicyclodecene (TBD), could inspire new C-C bond-forming strategies for synthesizing this compound and its derivatives under mild conditions. cardiff.ac.uk The development of catalytic systems for the Guerbet reaction to upgrade ethanol into butanol also provides insights into sustainable C-C bond formation that could be adapted for the synthesis of complex molecules like this compound. cardiff.ac.uk

| Catalyst System | Substrates | Solvent | Key Advantages |

| Al-NiCl2.6H2O | Naphthols, Aromatic keto compounds | Ethanol | Economical, green, easy workup, no inert atmosphere required. researchgate.netresearchgate.net |

| Amberlyst-15 | Naphthols, Benzylic alcohols | 1,2-dichloroethane | Heterogeneous, reusable, high yields. acgpubs.org |

| Triazabicyclodecene (TBD) | 2-Naphthol, CO2 | THF | Metal-free, mild conditions. cardiff.ac.uk |

Exploration of Unconventional Reactivity Patterns and Reaction Cascades

Beyond its established reactions, the this compound scaffold holds potential for unconventional reactivity. A key area of future exploration is the phenomenon of excited-state intramolecular proton transfer (ESIPT). Studies on substituted naphthols have shown that upon photoexcitation, the acidity of the hydroxyl group increases significantly, leading to proton transfer. acs.orgnih.gov For this compound, investigating its ESIPT characteristics could unveil novel photophysical properties and applications in areas such as fluorescent probes and photosensitizers. The rate of excited-state proton transfer can be influenced by the position of substituents on the naphthalene (B1677914) ring, suggesting that derivatives of this compound could be designed to have tailored photophysical responses. acs.org

Furthermore, the integration of this compound into reaction cascades is a promising research direction. Reaction cascades, where multiple chemical transformations occur in a single pot, offer efficiency and atom economy. nih.gov Enzymatic cascades, for instance, have been shown to facilitate complex transformations on naphthol rings, such as double chlorination events that initiate further carbocation cascades. nih.gov Exploring the compatibility of this compound and its derivatives with enzymatic systems could lead to the biocatalytic synthesis of complex, high-value molecules. Additionally, palladium-catalyzed dearomatization cascades of naphthols have been developed, yielding densely functionalized spironaphthalenones. sci-hub.seunibo.it Applying such methodologies to this compound could unlock a diverse range of novel chemical entities with potential biological activities.

Integration into Hybrid and Nanomaterial Systems

The unique structural and photophysical properties of this compound make it an attractive building block for advanced materials. Future research is expected to focus on its integration into hybrid and nanomaterial systems. Naphthol derivatives have been utilized in the formation of nanolayered structures and have been investigated for their potential in data storage devices. researchgate.netd-nb.info The presence of the benzyl (B1604629) group in this compound can enhance solubility in organic solvents and influence intermolecular interactions, which is beneficial for the fabrication of such materials. d-nb.info

The ability of naphthols to participate in supramolecular assembly through hydrogen bonding and π-π stacking interactions is another area ripe for exploration. goettingen-research-online.de By designing and synthesizing derivatives of this compound with specific functional groups, it may be possible to control their self-assembly into well-defined nanostructures such as nanofibers, vesicles, and gels. These supramolecular structures could find applications in drug delivery, tissue engineering, and sensing. The development of nanohybrids based on organic dyes, like naphthol green B, and inorganic species for creating polymeric nanocomposites also points towards the potential of incorporating this compound into multifunctional materials. researchgate.net

| Material Type | Potential Application | Key Feature of this compound |

| Nanolayered Structures | Data Storage Devices | Enhanced solubility and intermolecular interactions due to the benzyl group. researchgate.netd-nb.info |

| Supramolecular Assemblies | Drug Delivery, Sensing | Ability to form hydrogen bonds and π-π stacking interactions. goettingen-research-online.de |

| Polymeric Nanocomposites | Advanced Optical Materials | Potential as an organic component in hybrid materials. researchgate.net |

Expansion of Theoretical Models for Complex Benzylnaphthol-Based Systems

Concurrent with experimental work, the expansion of theoretical and computational models is crucial for a deeper understanding of the structure-property relationships in this compound-based systems. Density Functional Theory (DFT) has been effectively used to study the structural and optoelectronic properties of various naphthol derivatives. acs.orgnih.govacs.org Such computational studies can predict molecular geometries, electronic transitions, and charge-transfer properties, providing valuable insights for the rational design of new molecules with desired characteristics.

Future theoretical work should focus on more complex systems involving this compound. For instance, Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis can be employed to investigate weak intramolecular and intermolecular interactions, which are critical in supramolecular chemistry and in understanding the stability of different conformations. smu.edumdpi.comresearchgate.net These methods have been used to analyze the close-contact H-H interactions in cis-1-naphthol and can be extended to the more complex this compound system to understand how the bulky benzyl group influences its conformational preferences and interactions. smu.edu Furthermore, computational modeling will be instrumental in elucidating the mechanisms of the novel reactions and reaction cascades discussed previously, helping to optimize reaction conditions and predict outcomes.

Discovery of Novel Applications in Interdisciplinary Fields

While this compound and its derivatives have shown promise, particularly as anti-inflammatory agents, the full spectrum of their potential applications is yet to be realized. ontosight.ai A significant future direction will be the systematic exploration of their utility in various interdisciplinary fields.

In medicinal chemistry, the naphthalene scaffold is a versatile platform for drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. ontosight.aiijpsjournal.comresearchgate.net Future research should involve the synthesis and screening of a library of this compound derivatives to identify new lead compounds for various therapeutic targets. The structural modifications could include altering the substitution pattern on both the naphthalene and benzyl rings to fine-tune their biological activity.

In materials science, the unique photophysical properties of naphthols can be harnessed for the development of novel sensors, organic light-emitting diodes (OLEDs), and other electronic devices. wikipedia.orgcas.orgcase.edusocietyforscience.org The investigation of this compound and its derivatives as components in these technologies is a promising avenue. For example, their fluorescent properties could be exploited for the development of chemosensors for the detection of metal ions or other analytes. The synthesis of new thiazolylazo reagents from 2-naphthol for the determination of trace amounts of toxic metallic ions showcases the potential of naphthol-based compounds in analytical and environmental chemistry. d-nb.info

Q & A

Q. What are the optimal synthetic routes for 2-Benzyl-1-naphthol, and how can purity be validated?

Methodological Answer: A validated synthesis involves the acid-catalyzed rearrangement of benzyl aryl ethers. For example, polyphosphoric acid (PPA) at 25°C for 19 hours yields 65% of this compound with 44% conversion efficiency . Post-synthesis, purity can be confirmed via:

- Melting Point Analysis : Observed m.p. 71–73°C .

- 1H NMR : Key peaks include δ 9.28 (s, 1H, phenolic -OH), δ 4.13 (s, 2H, benzyl -CH2-) .

- HPLC : Use a C18 column with UV detection at 254 nm to resolve unreacted precursors.

Q. How do solvent polarity and pH influence the stability of this compound?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the phenolic -OH group via hydrogen bonding, reducing oxidative degradation. Avoid halogenated solvents (e.g., DCM) due to potential halogenation side reactions .

- pH Sensitivity : The compound’s phenolic pKa (~9–10, estimated via ACD/Labs software for analogous naphthols) necessitates storage in neutral or weakly acidic conditions. Buffered solutions (pH 6–7) are recommended for kinetic studies.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to irritant properties .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

Methodological Answer: Discrepancies in aromatic proton signals (e.g., δ 7.12–8.24 ) may arise from:

- Dynamic Exchange : Temperature-dependent NMR (VT-NMR) at 25–60°C to identify conformational equilibria.

- Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3; DMSO stabilizes intramolecular H-bonding, altering chemical shifts .

- DFT Calculations : Optimize molecular geometries using Gaussian09 with B3LYP/6-31G(d) to simulate and assign NMR shifts.

Q. What strategies improve yield in large-scale synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Replace PPA with methanesulfonic acid for faster kinetics and easier workup.

- Process Optimization : Use gPROMS software to model reaction parameters (e.g., temperature, stoichiometry) and identify rate-limiting steps .

- Continuous Flow Reactors : Minimize side reactions (e.g., benzyl group migration) via precise residence time control .

Q. How can computational modeling predict the biological activity of this compound analogs?

Methodological Answer:

- QSAR Models : Train models using MOE or Schrödinger to correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with antimicrobial activity.

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450) and prioritize analogs with high binding affinity .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to troubleshoot?

Methodological Answer: Variations in m.p. (e.g., ±2°C) may stem from:

- Polymorphism : Perform differential scanning calorimetry (DSC) to detect crystalline phases.

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., dimerized naphthols) affecting melting behavior .

Q. Conflicting solubility data in aqueous vs. organic solvents: Resolution strategies?

Methodological Answer:

- Hansen Solubility Parameters : Calculate HSPiP values to predict compatibility with solvents like ethanol or ethyl acetate .

- Co-solvent Systems : Test water-acetone mixtures (10–30% v/v water) to enhance aqueous solubility while maintaining stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.